1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its molecular formula is C₁₉H₁₄ClN₂O₂S, with a molecular weight of 383.85 g/mol. The structure includes a 2-chlorobenzyl group at position 1 and a 2-methylphenyl group at position 3 (Figure 1). These substituents influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for biological interactions .
Properties
Molecular Formula |
C20H15ClN2O2S |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-13-6-2-5-9-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-7-3-4-8-15(14)21/h2-11H,12H2,1H3 |
InChI Key |
MTXMGZSUOUKURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The 2-chlorobenzyl and 2-methylphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural differences among analogues lie in the substituents on the benzyl, phenyl, or thienopyrimidine core. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations :
- Chlorine Position : The 2-chlorobenzyl group (target compound) may enhance membrane permeability compared to 4-chlorobenzyl derivatives due to steric and electronic effects .
- Phenyl Substitutions : The 2-methylphenyl group in the target compound likely reduces metabolic degradation compared to unsubstituted phenyl groups, improving bioavailability .
- Heterocyclic Additions : Compounds with methoxy or trifluoromethyl groups (e.g., 3-methoxybenzyl) show altered solubility but reduced antimicrobial potency compared to chlorinated analogues .
Key Findings :
- The target compound’s anticancer activity (IC₅₀ = 12.3 μM in MCF-7 cells) surpasses some analogues (e.g., 18.9 μM for 4-chlorobenzyl derivatives) but is less potent than trifluoromethyl-substituted compounds (IC₅₀ = 9.8 μM) .
- Antimicrobial activity is highly substituent-dependent. Thiazole-containing derivatives (e.g., 5-methyl-6-(2-methylthiazol-4-yl)) show superior MIC values (6.25 μg/mL vs S. aureus) compared to chlorinated or methoxy variants .
Biological Activity
1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimycobacterial properties against Mycobacterium tuberculosis and its interactions with various biochemical pathways.
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The mechanism involves the inhibition of Cyt-bd, which leads to a significant decrease in ATP production within the bacteria. This inhibition is crucial for the survival and replication of the pathogen, making it a promising candidate for developing new antimycobacterial therapies.
Biochemical Pathways
The inhibition of Cyt-bd affects several biochemical pathways:
- ATP Production : The disruption of ATP synthesis impairs energy metabolism in Mycobacterium tuberculosis.
- Gene Expression : Variations in the expression levels of Cyt-bd-encoding genes can influence the compound's efficacy across different strains.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion properties. These characteristics enhance its potential as an effective therapeutic agent against tuberculosis.
Biological Activity
Research has indicated that this compound exhibits significant biological activity:
- Antimycobacterial Activity : Demonstrated potent action against Mycobacterium tuberculosis with IC50 values indicating effective inhibition.
- Anticancer Potential : Similar thienopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have reported suppression of non-small cell lung cancer cell lines through mechanisms involving the inhibition of key enzymes like D-dopachrome tautomerase (D-DT) .
Study 1: Antimycobacterial Efficacy
A study evaluated the effectiveness of this compound against various strains of Mycobacterium tuberculosis. Results showed:
- IC50 Values : Ranged from low micromolar levels indicating strong inhibitory effects.
- Mechanistic Insights : Further analysis revealed that the compound's binding affinity to Cyt-bd was significantly higher than many existing treatments.
Study 2: Anticancer Properties
In vitro studies on derivatives similar to this compound demonstrated:
- Cell Proliferation Inhibition : Compounds were tested on non-small cell lung cancer cells with results showing reduced viability and proliferation rates.
- Molecular Mechanism : The interaction with D-DT was identified as a critical pathway for anticancer activity.
Comparative Analysis
| Compound | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Cyt-bd | Low micromolar | Antimycobacterial |
| Thieno[2,3-d]pyrimidine derivatives | D-DT | Varies | Anticancer |
| Other Thienopyrimidines | Various | Varies | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
